

# A Technical Guide to the Anti-Influenza Virus Activity of Licoisoflavone B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Licoisoflavone B |           |
| Cat. No.:            | B1675299         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Influenza A and B viruses continue to pose a significant global health threat, compounded by the emergence of antiviral resistance to existing therapeutics. This necessitates the exploration of novel antiviral agents with distinct mechanisms of action. **Licoisoflavone B**, a natural flavonoid derived from licorice (Glycyrrhiza spp.), has been identified as a potent inhibitor of a broad spectrum of influenza viruses.[1][2][3] Mechanistic studies reveal that **Licoisoflavone B** directly targets the viral RNA-dependent RNA polymerase (RdRp) complex, a crucial enzyme for viral replication, thereby suppressing the synthesis of viral RNA and proteins.[1][3][4] This compound demonstrates significant antiviral activity against various influenza A subtypes, including H1N1 and H3N2, as well as influenza B virus.[1][2] With a favorable selectivity index, **Licoisoflavone B** presents a promising scaffold for the development of new-generation, broad-spectrum anti-influenza therapies.[1][3]

#### **Mechanism of Action: Targeting Viral RdRp**

The primary antiviral mechanism of **Licoisoflavone B** against influenza virus is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][3][4] The RdRp, consisting of PA, PB1, and PB2 subunits, is essential for the transcription and replication of the viral RNA genome within the host cell nucleus.







By targeting the RdRp, **Licoisoflavone B** effectively suppresses viral replication.[3] This inhibitory action has been confirmed through multiple experimental approaches, including luciferase reporter gene assays designed to specifically measure polymerase activity, which showed a dose-dependent reduction in RdRp function.[2] Further validation comes from Western blot and immunofluorescence assays, which demonstrate that treatment with **Licoisoflavone B** leads to a significant decrease in the expression of key viral proteins, such as the nucleoprotein (NP) and the polymerase subunit PB2.[1][4]





Click to download full resolution via product page

**Caption:** Proposed mechanism of **Licoisoflavone B** action.



### **Quantitative Data: In Vitro Efficacy and Cytotoxicity**

The antiviral activity of **Licoisoflavone B** has been quantified against several strains of influenza virus using Madin-Darby canine kidney (MDCK) cells. The tables below summarize the half-maximal inhibitory concentration (IC $_{50}$ ), half-maximal cytotoxic concentration (CC $_{50}$ ), and the resulting selectivity index (SI).

Table 1: Antiviral Activity (IC50) of Licoisoflavone B Against Influenza A Viruses

| Virus Strain                    | Assay Method                            | Time Post-<br>Infection (h) | IC50 (μM) | Reference |
|---------------------------------|-----------------------------------------|-----------------------------|-----------|-----------|
| A/Puerto<br>Rico/8/34<br>(H1N1) | Luciferase<br>Reporter                  | -                           | 6.7       | [1][2]    |
| A/Puerto<br>Rico/8/34 (H1N1)    | Luciferase<br>Reporter                  | 24                          | 5.4       | [1]       |
| A/Puerto<br>Rico/8/34 (H1N1)    | Luciferase<br>Reporter                  | 48                          | 12.1      | [1]       |
| A/Puerto<br>Rico/8/34 (H1N1)    | Luciferase<br>Reporter                  | 72                          | 12.4      | [1]       |
| A/Puerto<br>Rico/8/34 (H1N1)    | Luciferase<br>Reporter (added<br>6 hpi) | 18                          | 24.7      | [2]       |
| A/Puerto<br>Rico/8/34 (H1N1)    | RdRp Activity<br>Assay                  | 18                          | 9.9       | [2]       |
| A/Darwin/9/2021<br>(H3N2)       | Luciferase<br>Reporter                  | 24                          | 15.3      | [1][2]    |
| A/Darwin/9/2021<br>(H3N2)       | Luciferase<br>Reporter                  | 48                          | 23.0      | [1][2]    |

| A/Darwin/9/2021 (H3N2) | Luciferase Reporter | 72 | 12.4 |[1][2] |



Table 2: Antiviral Activity of Licoisoflavone B Against Influenza B Virus

| B/Beijing/ZYY-B18/2018 | RT-qPCR | 24, 48, 72 | Significant dose-dependent inhibition of viral RNA load |[1][2][4] |

Table 3: Cytotoxicity and Selectivity Index of Licoisoflavone B

| Cell Line CC <sub>50</sub> (µM) | Selectivity Index<br>(SI = CC50/IC50) | Reference |
|---------------------------------|---------------------------------------|-----------|
|---------------------------------|---------------------------------------|-----------|

| MDCK-Gluc | 100 - 200 | 14.9 - 29.9 |[2] |

### **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

#### **Cell Culture and Virus Strains**

- Cell Line: Madin-Darby canine kidney (MDCK) cells engineered with a luciferase reporter gene (MDCK-Gluc) were utilized.[1]
- Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a 5% CO<sub>2</sub> atmosphere.[1]
- Virus Strains:
  - Influenza A/Puerto Rico/8/34 (H1N1)
  - Influenza A/Darwin/9/2021 (H3N2)
  - Influenza B/Beijing/ZYY-B18/2018[1][2]



#### **Luciferase Reporter Gene Assay for Antiviral Activity**

This assay quantitatively measures viral replication by detecting the expression of a luciferase reporter gene, which is induced upon viral polymerase activity.[1]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Anti-Influenza Virus Activity of Licoisoflavone B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675299#anti-influenza-virus-activity-of-licoisoflavone-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com